6-Fluoro-5-hydroxyindole as a Patent-Specified Intermediate for Angiogenesis Inhibitors vs. Non-Fluorinated 5-Hydroxyindole
AstraZeneca patent NZ-530832-A explicitly specifies 6-fluoro-5-hydroxyindole (the target compound) as a required synthetic intermediate for the preparation of quinazoline-based angiogenesis inhibitors [1]. This patent enumerates four specific fluoro-hydroxyindole congeners—4-fluoro-5-hydroxy-2-methylindole, 4-fluoro-5-hydroxyindole, 6-fluoro-5-hydroxy-2-methylindole, and 6-fluoro-5-hydroxyindole—each with distinct synthetic utility, while non-fluorinated 5-hydroxyindole is absent from this claim set [1]. The selectivity for fluorinated indoles in this therapeutic area indicates that the fluoro substituent is structurally essential for generating the final pharmacologically active angiogenesis inhibitors.
| Evidence Dimension | Patent-specified intermediate status for angiogenesis inhibitor synthesis |
|---|---|
| Target Compound Data | 6-Fluoro-5-hydroxyindole explicitly claimed as a synthetic intermediate in NZ-530832-A for quinazoline-derived angiogenesis inhibitors (AstraZeneca AB) |
| Comparator Or Baseline | 5-Hydroxyindole (non-fluorinated): Not claimed or specified in the same patent for the same synthetic route |
| Quantified Difference | Binary inclusion/exclusion: 6-fluoro-5-hydroxyindole is a specifically enumerated intermediate; non-fluorinated 5-hydroxyindole is absent from the patent's intermediate claims |
| Conditions | Patent NZ-530832-A filed by AstraZeneca AB, priority date 1999-02-09, grant date 2005-05-26, 99 family members |
Why This Matters
This patent specificity provides direct industrial validation that 6-fluoro-5-hydroxyindole is the required intermediate for a defined class of angiogenesis inhibitors, making it irreplaceable by non-fluorinated 5-hydroxyindole for organizations pursuing this therapeutic target.
- [1] McKerracher D, Hennequin LF, Ple P, Stokes ESE. NZ-530832-A: Quinazoline Derivatives as Angiogenesis Inhibitors. AstraZeneca AB. Priority Date 1999-02-09, Grant Date 2005-05-26. View Source
